1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE

Nucleoside synthesis Stereoselective glycosylation Anomerisation control

In nucleoside API synthesis, anomeric impurity of the sugar donor leads to yield loss and burdensome chromatographic purification. This β-D-erythro-pentofuranose 1-acetate eliminates batch-to-batch anomeric variability. • >95:5 β-selectivity ensures direct β-nucleoside coupling without anomerisation risk • Consistent crystallinity for single-crystal X-ray and solid-form IP protection • Differential p-toluoyl lability enables sequential deprotection strategies Supplied as anomerically pure β-acetate with full stereochemical documentation for cGMP manufacturing routes.

Molecular Formula C23H24O7
Molecular Weight 412.4 g/mol
Cat. No. B12073155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE
Molecular FormulaC23H24O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC(=O)C)OC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C23H24O7/c1-14-4-8-17(9-5-14)22(25)27-13-20-19(12-21(29-20)28-16(3)24)30-23(26)18-10-6-15(2)7-11-18/h4-11,19-21H,12-13H2,1-3H3
InChIKeyAEEIKTDMFUOGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranose – Defined β-Anomer Synthon


1-O-Acetyl-2-deoxy-3,5-di-O-(4-methylbenzoyl)-β-D-erythropentofuranose (CAS 57236-72-3, molecular formula C₂₃H₂₄O₇, molecular weight 412.43 g/mol) is a protected 2-deoxy-D-ribofuranose derivative belonging to the class of toluoyl-protected carbohydrate synthons . It is a chemically defined single anomer (β-D-erythro configuration) bearing an anomeric acetate leaving group and 4-methylbenzoyl (p-toluoyl) esters at the 3- and 5-positions. This compound serves as a key intermediate in the stereocontrolled synthesis of β-configured 2′-deoxynucleoside analogues, a family of molecules that includes clinically important antiviral and anticancer agents [1].

Stereochemical control
Defined β-D-erythro anomer for stereocontrolled nucleoside synthesis
Single-anomer donor avoids anomerisation during coupling
Synthetic workflow
Pre-formed 1-O-acetyl leaving group supports β-selective glycosylation
Compatible with sodium-salt glycosylation of purines
Protecting group profile
p-Toluoyl esters enable differential lability vs. benzoyl analogues
Supports orthogonal deprotection in multi-step synthesis

1-O-Acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranose – Irreplaceable vs. Analogues


This compound is not a generic toluoyl-protected 2-deoxyribose. The identity and quantity of the anomeric leaving group (1-O-acetyl) and the stereochemical purity of the β-D-erythro configuration differentiate it from closely related synthons that are supplied as α-chlorides or anomeric mixtures. In nucleoside coupling, the anomeric form of the sugar donor directly dictates the anomeric configuration of the product; only the β-configured synthon reliably furnishes the biologically active β-nucleoside [1]. Substituting the 1-acetate with a 1-chloro analogue risks Lewis-acid-catalysed anomerisation during reaction setup, which can erode β-selectivity and generate difficult-to-separate α-anomer impurities [2]. Furthermore, the choice of p-toluoyl (4-methylbenzoyl) versus benzoyl protecting groups alters the crystallinity and chromatographic behaviour of downstream intermediates, making direct substitution unpredictable in regulated synthetic routes.

This product
β-Acetate anomer
Fixed stereochemistry; no anomerisation during reaction setup.
p-Toluoyl protection
Provides differential crystallinity and controlled ester lability.
Common substitute
α-Chloride (Hoffer's chlorosugar)
Undergoes solvent-dependent anomerisation, shifting α/β ratio and eroding β-selectivity.
Benzoyl analogue
Different solubility and deprotection kinetics may alter downstream intermediate properties.

Head-to-Head Evidence for 1-O-Acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranose


Fixed β-Anomer Donor Without Anomerisation Risk

The target compound is provided as a single, pre-formed β-D-erythro anomer with an acetate leaving group at C-1. In contrast, the most widely used industrial precursor, Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, CAS 4330-21-6), is an α-chloride that undergoes solvent- and temperature-dependent anomerisation to the β-chloride during nucleoside coupling . The β-acetate-approach avoids the in situ anomerisation equilibrium that reduces net β-selectivity when α-chloride donors are employed [1].

Fixed β-anomer
Head-to-head
Target: single β-D-erythro anomer (0% α). Hoffer's chlorosugar: α/β ratio shifts from >95:5 to 60:40 under reaction conditions.
Supports anomeric purity control
Avoids variable α/β ratios and simplifies separation
Nucleoside synthesis Stereoselective glycosylation Anomerisation control

Superior Crystallinity for X-Ray Structural Analysis

The analogous methyl glycoside, methyl 2-deoxy-3,5-di-O-p-toluoyl-α/β-D-ribofuranoside, typically exists as a non-crystallising anomeric mixture. However, when the single β-acetyl anomer is used as a precursor, the resulting methyl glycoside selectively crystallises as the pure α-anomer from acetone, yielding diffraction-quality single crystals suitable for unambiguous X-ray structure determination [1]. The crystallographic analysis provides definitive proof of the α-anomer, its monoclinic I2 space group, glycosidic bond length (1.408 Å), and a ⁰E (O4-endo) sugar pucker (P = 89.9°, φₘ = 64.4°), which are critical parameters for understanding reactivity, anomeric stability, and for regulatory documentation of nucleoside synthesis pathways [1].

Crystallinity
Class-level
β-acetate-derived methyl glycoside crystallises as pure α-anomer (monoclinic I2, R₁=0.0334). Chlorosugar-derived material remains amorphous syrup.
Supports solid-state characterization
Enables X-ray structure determination for regulatory documentation
Solid-state conformation X-ray crystallography Process analytical technology

Enhanced β-Stereoselectivity in Glycosylation

In glycosylation reactions with purine bases, the use of a pre-formed β-acetate donor can dramatically shift the product anomer ratio in favour of the desired β-nucleoside compared to using the α-chloride donor. When the α-chloride (Hoffer's chlorosugar) is employed under standard sodium-salt glycosylation conditions, the reaction typically yields a β/α ratio in the range of 60:40 to 85:15, requiring extensive chromatographic separation [1]. In contrast, the target β-acetate under analogous conditions has been shown to deliver β-selectivity exceeding 95:5 [1].

β-selectivity
Class-level
β-acetate donor: β/α >95:5. α-chloride donor: β/α 60:40 to 85:15 under analogous sodium-salt conditions.
Supports β-selectivity endpoint interpretation
Higher β-anomer content may improve yield and reduce purification
β-selectivity Nucleoside glycosylation Anomeric ratio

Differentiated Reactivity for Orthogonal Deprotection

The 4-methylbenzoyl (p-toluoyl) protecting groups at the 3- and 5-positions confer a distinct solubility and reactivity profile compared to the commonly used benzoyl-protected analogues. The p-toluoyl ester is slightly more electron-rich than the unsubstituted benzoyl ester (σₚ = −0.17 for CH₃), which slightly reduces the electrophilicity of the ester carbonyl and retards nucleophilic cleavage by ~1.5-fold relative to benzoyl . This differential lability allows for sequential deprotection strategies: the benzoyl group on the nucleobase can be removed under controlled conditions while the p-toluoyl groups on the sugar remain largely intact, or vice versa, enabling greater synthetic flexibility .

Deprotection rate
Data to verify
p-Toluoyl cleavage ~0.65 × k_Bz (benzoyl reference). LogP shift ~+0.56 units vs. benzoyl analogue.
Supports orthogonal deprotection review
Differential lability context; source-specific validation recommended
Protecting group orthogonality Solubility tuning Multi-step synthesis

High-Value Applications of 1-O-Acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythropentofuranose


GMP Production of β-2′-Deoxynucleoside APIs

For the manufacturing of antiviral and anticancer 2′-deoxynucleosides (e.g., cladribine, nelarabine) under current Good Manufacturing Practice (cGMP), the use of a pre-formed β-acetate donor eliminates the batch-to-batch variability in anomeric ratio that is observed when the α-chloride is used [1]. The >95:5 β-selectivity reported for the acetate donor translates directly into higher process yield and reduced purification burden, which are key cost drivers in API manufacturing. This compound provides a validated starting material for regulatory filings where control of anomeric purity is a critical quality attribute [1].

Crystallographic IP Protection of Intermediates

The consistent crystallinity of intermediates derived from the β-acetate, as opposed to the amorphous syrups obtained from the chlorosugar, makes this compound ideal for laboratories seeking to generate single-crystal X-ray structures for patent filings and solid-form intellectual property protection [2]. The well-defined monoclinic crystal habit provides a reliable basis for polymorph screening and crystalline intermediate characterization.

Stereochemical Probes for Glycosylation Mechanisms

Because the β-acetate is anomerically pure at the outset, it serves as a stereochemically unambiguous substrate for mechanistic studies of glycosylation reactions [3]. Researchers can use this compound to deconvolute the contributions of donor anomeric configuration versus reaction conditions on product stereochemistry, which is not possible with donors that anomerise in situ. This has direct applicability in academic and industrial process development laboratories optimising nucleoside coupling reactions.

Orthogonal Deprotection in Prodrug & Bioconjugate Synthesis

The differential lability of the p-toluoyl ester compared to the benzoyl ester (approximately 1.5-fold slower ammonolysis) is exploited in the synthesis of nucleoside prodrugs and oligonucleotide conjugates where sequential deprotection is required . The higher lipophilicity (LogP 3.36 vs. 2.8 for the benzoyl analogue) also improves organic-solvent solubility, facilitating phase-transfer and extraction protocols during multi-step synthesis of nucleotide phosphoramidites.

Application
Selection Property
Validation Focus
β-Nucleoside analogue synthesis
Fixed β-anomer donor identity
Anomeric purity and β-selectivity endpoint review
Solid-form characterization
Crystallinity of derived intermediates
Single-crystal diffraction and polymorph assessment
Glycosylation mechanism studies
Anomerically pure donor substrate
Deconvolution of donor configuration vs. condition effects
Orthogonal deprotection sequences
Differential p-toluoyl ester lability
Sequential deprotection and solubility profiling
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